molecular formula C16H12ClNO B1327581 3-(4-Chlorophenyl)-2'-cyanopropiophenone CAS No. 898787-66-1

3-(4-Chlorophenyl)-2'-cyanopropiophenone

Cat. No. B1327581
M. Wt: 269.72 g/mol
InChI Key: SJPNTCAOOICDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would likely show the presence of a phenyl ring substituted with a chlorine atom and a propiophenone group with a cyano substituent.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-withdrawing cyano and chloro groups, which could make it a candidate for use in various chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a cyano group could increase its polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

1. Nonlinear Optics

  • Application : The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, a chalcone derivative similar to the one you mentioned, has been studied for its potential applications in nonlinear optics .
  • Method : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was calculated at the TD/B3LYP/6-31G level .
  • Results : The static and dynamic polarizability of this compound were found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

2. Anti-Toxoplasma gondii Agent

  • Application : The compound methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate, which is structurally similar to the one you mentioned, has been synthesized and studied for its potential as an anti-Toxoplasma gondii agent .
  • Method : The compound was synthesized from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide using dimethyl acetylenedicarboxylate as a thia-Michael reaction acceptor .
  • Results : The synthesized compound was characterized by IR, 1H, and 13C NMR spectroscopy methods .

properties

IUPAC Name

2-[3-(4-chlorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-14-8-5-12(6-9-14)7-10-16(19)15-4-2-1-3-13(15)11-18/h1-6,8-9H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPNTCAOOICDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644465
Record name 2-[3-(4-Chlorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2'-cyanopropiophenone

CAS RN

898787-66-1
Record name 2-[3-(4-Chlorophenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(4-Chlorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.